molecular formula C10H14O B12043431 (2S)-3-phenylbutan-2-ol

(2S)-3-phenylbutan-2-ol

Cat. No.: B12043431
M. Wt: 150.22 g/mol
InChI Key: KDNYCTPSPZHJQF-GKAPJAKFSA-N
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Description

(2S)-3-Phenylbutan-2-ol is a chiral secondary alcohol with a phenyl group attached to the third carbon of a four-carbon chain. The stereochemistry at the second carbon (S-configuration) distinguishes it from other stereoisomers. The compound’s molecular formula is inferred as C₁₀H₁₂O (molecular weight ≈ 148.20 g/mol), with a hydroxyl group at C2 and a phenyl substituent at C2.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-3-phenylbutan-2-ol

InChI

InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3/t8?,9-/m0/s1

InChI Key

KDNYCTPSPZHJQF-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C(C)C1=CC=CC=C1)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Phenyl-2-butanol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Another synthetic route involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic cleavage and further transformations . This method requires careful control of reaction conditions, including the use of hydrobromic acid in acetic acid and subsequent purification steps.

Industrial Production Methods: Industrial production of (2S,3S)-3-Phenyl-2-butanol often leverages biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific reductases allows for the production of this compound with high enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Phenyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons or other alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanone, while reduction can produce phenylbutane.

Scientific Research Applications

(2S,3S)-3-Phenyl-2-butanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (2S)-3-phenylbutan-2-ol with structurally related alcohols, emphasizing substituents, molecular weights, and key physical properties.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
(2S)-3-Phenylbutan-2-ol* - C₁₀H₁₂O ~148.20 Chiral secondary alcohol, phenyl at C3, hydroxyl at C2 (S-configuration).
2-Phenyl-3-Butyn-2-ol 127-66-2 C₁₀H₁₀O 146.19 Triple bond at C3; higher reactivity due to alkyne functionality .
3,3-Dimethylbutan-2-ol 464-07-3 C₆H₁₄O 102.17 Branched chain with tert-butyl group; lower hydrophilicity .
2-Methyl-3-phenylbutan-2-ol 3280-08-8 C₁₁H₁₆O 164.24 Methyl group at C2, phenyl at C3; increased steric hindrance .
2-(3-Chloro-4-fluorophenyl)butan-2-ol 1379366-86-5 C₁₀H₁₂ClFO 202.65 Halogenated phenyl group; enhanced polarity and potential bioactivity .
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 166987-16-2 C₁₀H₁₅Cl₂NO 244.14 Amino and chloro substituents; ionic form increases solubility in polar solvents .

Reactivity and Functional Group Influence

  • Alkyne vs. Single Bonds : 2-Phenyl-3-Butyn-2-ol (CAS 127-66-2) exhibits higher reactivity in cycloaddition or hydrogenation reactions compared to the single-bonded (2S)-3-phenylbutan-2-ol, which is more stable under standard conditions .
  • Branched vs. Linear Chains : 3,3-Dimethylbutan-2-ol (CAS 464-07-3) demonstrates reduced water solubility due to its bulky tert-butyl group, whereas (2S)-3-phenylbutan-2-ol’s linear chain may offer moderate solubility in organic solvents .

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